molecular formula C13H16N4 B13288341 1-(Quinoxalin-2-yl)piperidin-3-amine

1-(Quinoxalin-2-yl)piperidin-3-amine

Cat. No.: B13288341
M. Wt: 228.29 g/mol
InChI Key: GMCGVHFBVXMBOO-UHFFFAOYSA-N
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Description

1-(Quinoxalin-2-yl)piperidin-3-amine is a compound that features a quinoxaline ring attached to a piperidine ring with an amine group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Quinoxalin-2-yl)piperidin-3-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of quinoxaline derivatives with piperidine derivatives under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Quinoxalin-2-yl)piperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-(Quinoxalin-2-yl)piperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the bioactivity of the quinoxaline ring.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antipsychotic properties.

    Industry: Utilized in the development of materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 1-(quinoxalin-2-yl)piperidin-3-amine involves its interaction with various molecular targets. The quinoxaline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Uniqueness: 1-(Quinoxalin-2-yl)piperidin-3-amine is unique due to the combination of the quinoxaline and piperidine rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and enhances the compound’s bioactivity compared to its individual components .

Properties

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

1-quinoxalin-2-ylpiperidin-3-amine

InChI

InChI=1S/C13H16N4/c14-10-4-3-7-17(9-10)13-8-15-11-5-1-2-6-12(11)16-13/h1-2,5-6,8,10H,3-4,7,9,14H2

InChI Key

GMCGVHFBVXMBOO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)N

Origin of Product

United States

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